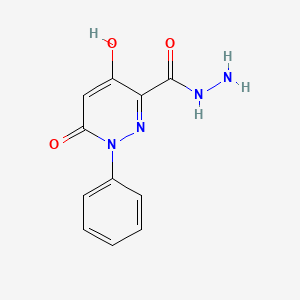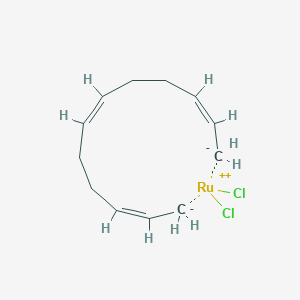
8-溴-6-甲氧基-1,2,3,4-四氢异喹啉
描述
“8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline” is a derivative of tetrahydroisoquinoline, a large group of natural products . Tetrahydroisoquinolines (THIQ) are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives .
Molecular Structure Analysis
The molecular structure of “8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline” can be represented by the SMILES string Cl.COc1ccc2CNCCc2c1 . This compound has a molecular weight of 199.68 .
Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Physical And Chemical Properties Analysis
The physical form of a similar compound, “6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride”, is solid . The melting point is between 37-41 °C .
作用机制
Mode of Action
It is known that tetrahydroisoquinoline derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting they may influence multiple pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature and light exposure can affect the stability of many compounds .
实验室实验的优点和局限性
One advantage of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is its high potency and selectivity for the sigma-1 receptor, which allows for precise targeting of this receptor in experimental settings. Additionally, the synthesis method for 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is relatively straightforward and can be optimized for high yields and purity. However, one limitation of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline is its relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms.
未来方向
There are several potential future directions for research on 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to elucidate the precise mechanisms by which 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline exerts its neuroprotective and neuromodulatory effects. Finally, there is potential for the development of novel sigma-1 receptor agonists based on the structure of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline, which could have improved pharmacokinetic and pharmacodynamic properties.
科学研究应用
生物碱合成
四氢异喹啉是多种生物碱的已知前体,这些生物碱具有多种生物活性。 它们用于箭毒生物碱领域的合成研究,特别是在制备双苄基异喹啉生物碱的中间体中 .
药物化学
这些化合物在治疗先导化合物中作为重要的结构基序。 例如,它们已被用于合成对致病菌株具有抗菌活性的新型化合物 .
C(1)-官能化
四氢异喹啉的C(1)-官能化一直是相当大的研究兴趣。 此过程允许创建可作为多种生物活性生物碱前体的C(1)-取代衍生物 .
安全和危害
The safety information for a similar compound, “6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride”, includes hazard statements H302 - H411, indicating it is harmful if swallowed and toxic to aquatic life with long lasting effects . Precautionary statements include P264 - P270 - P273 - P301 + P312 - P391 - P501, suggesting measures for personal protection, prevention of environmental contamination, and specific actions in case of accidental ingestion .
属性
IUPAC Name |
8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSBODFYCJJZET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CNCC2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235698 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220694-87-0 | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220694-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-1,2,3,4-tetrahydro-6-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B1650988.png)


![Pyrimidine, 5-octyl-2-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]-](/img/structure/B1650992.png)
![3-[3-(2-hydroxy-6-methylquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B1650994.png)
![1-(2-Bromobenzoyl)-4-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine](/img/structure/B1650995.png)
![5-[(diethylamino)sulfonyl]-1-methyl-N-(2-morpholin-4-ylethyl)-1H-indole-2-carboxamide](/img/structure/B1650996.png)
![3-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propan-1-ol hydrochloride](/img/structure/B1650998.png)
![N-{3-[methyl(phenyl)amino]propyl}-1-[6-(4-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B1651000.png)
![N-[2-(2,4-dimethoxyphenyl)ethyl]-2-(4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-3(4H)-yl)acetamide](/img/structure/B1651002.png)

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-[(phenylsulfonyl)amino]quinoline-4-carboxylic acid](/img/structure/B1651005.png)
![(1R,9S)-11-(4-Fluorobenzoyl)-5-pyridin-3-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1651007.png)